1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a thiazole ring and a piperazine ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine typically involves the formation of the thiazole ring followed by its attachment to the piperazine ring. One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the piperazine ring can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperazine ring can yield secondary amines .
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring that have been investigated for their therapeutic potential.
Uniqueness
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the specific combination of the thiazole and piperazine rings, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20FN3S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C16H20FN3S/c1-12-16(21-13(2)18-12)11-19-7-9-20(10-8-19)15-6-4-3-5-14(15)17/h3-6H,7-11H2,1-2H3 |
InChI Key |
FOMROHKXMFSFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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